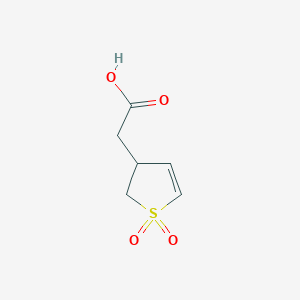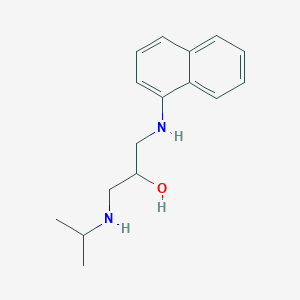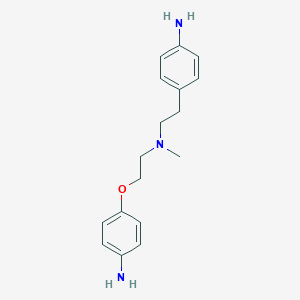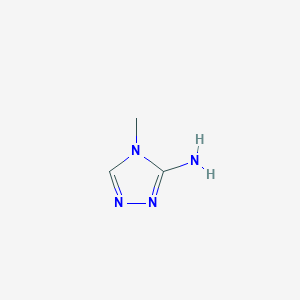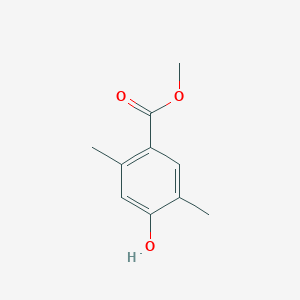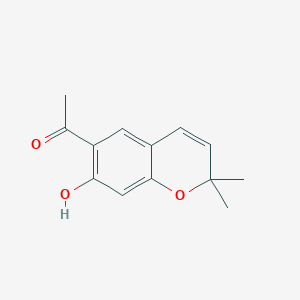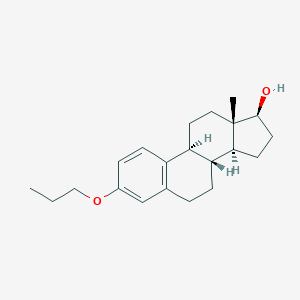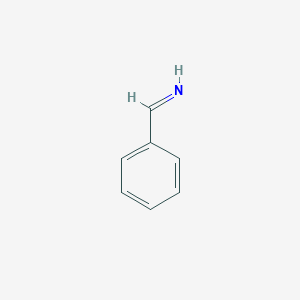
Dimethyl 2,2-dimethylhexanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 2,2-dimethylhexanedioate, commonly known as DMDO, is a chemical compound that has been widely used in scientific research due to its unique properties. DMDO is a colorless, odorless, and stable liquid that is soluble in both water and organic solvents. It has been used in various fields of research, including organic synthesis, catalysis, and material science.
Mécanisme D'action
DMDO acts as a strong oxidizing agent due to the presence of the tert-butyl hydroperoxide group. It can abstract hydrogen atoms from various organic compounds, leading to the formation of free radicals. These free radicals can then react with oxygen to form peroxides, which can further react with other organic compounds. This mechanism of action makes DMDO a powerful oxidizing agent that can be used in various chemical reactions.
Effets Biochimiques Et Physiologiques
DMDO has not been extensively studied for its biochemical and physiological effects. However, it is known to be a strong oxidizing agent that can cause oxidative stress in cells. This can lead to DNA damage, protein oxidation, and lipid peroxidation. Therefore, caution should be exercised when handling DMDO.
Avantages Et Limitations Des Expériences En Laboratoire
DMDO has several advantages for lab experiments. It is a stable and easy-to-handle compound that can be stored for long periods without degradation. It is also a powerful oxidizing agent that can be used in various chemical reactions. However, DMDO has some limitations. It is a hazardous compound that requires proper handling and disposal. Additionally, it can cause oxidative stress in cells, which can affect the outcome of experiments.
Orientations Futures
There are several future directions for DMDO research. One potential application is in the synthesis of new organic compounds with unique properties. DMDO can be used as a powerful oxidizing agent to generate free radicals, which can then react with other organic compounds to form new products. Additionally, DMDO can be used as a catalyst in various reactions, which can lead to the development of new synthetic methods. Another future direction is in the modification of the surface properties of materials. DMDO can be used to modify the surface properties of materials, such as polymers and metals, which can lead to the development of new materials with unique properties. Finally, more research is needed to understand the biochemical and physiological effects of DMDO. This can help in the development of proper safety protocols for handling DMDO and in the identification of potential health risks associated with its use.
In conclusion, DMDO is a valuable compound that has been widely used in scientific research. It has unique properties that make it a powerful oxidizing agent and a useful catalyst. However, caution should be exercised when handling DMDO due to its hazardous nature. Further research is needed to fully understand the potential applications and health risks associated with DMDO.
Méthodes De Synthèse
DMDO can be synthesized by the reaction of dimethyl adipate and tert-butyl hydroperoxide in the presence of a catalyst. The reaction takes place at room temperature and produces DMDO as the main product. This method is simple, efficient, and cost-effective, making it a popular choice for DMDO synthesis.
Applications De Recherche Scientifique
DMDO has been used in numerous scientific research applications, including organic synthesis, catalysis, and material science. It has been used as a powerful oxidizing agent in the synthesis of various organic compounds, such as alcohols, ketones, and carboxylic acids. DMDO has also been used as a catalyst in various reactions, such as epoxidation, hydroxylation, and oxidation of alkenes. Additionally, DMDO has been used in material science to modify the surface properties of materials, such as polymers and metals.
Propriétés
Numéro CAS |
17219-21-5 |
|---|---|
Nom du produit |
Dimethyl 2,2-dimethylhexanedioate |
Formule moléculaire |
C10H18O4 |
Poids moléculaire |
202.25 g/mol |
Nom IUPAC |
dimethyl 2,2-dimethylhexanedioate |
InChI |
InChI=1S/C10H18O4/c1-10(2,9(12)14-4)7-5-6-8(11)13-3/h5-7H2,1-4H3 |
Clé InChI |
YVYILWKTNYRFHO-UHFFFAOYSA-N |
SMILES |
CC(C)(CCCC(=O)OC)C(=O)OC |
SMILES canonique |
CC(C)(CCCC(=O)OC)C(=O)OC |
Autres numéros CAS |
17219-21-5 |
Synonymes |
2,2-Dimethylhexanedioic acid dimethyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



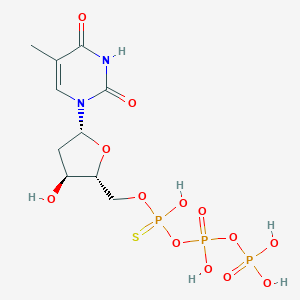
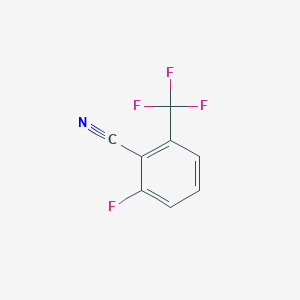
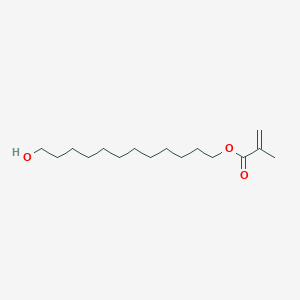
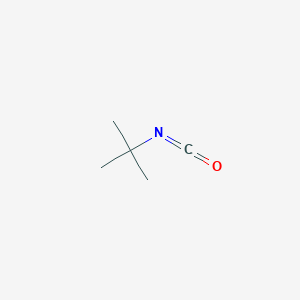
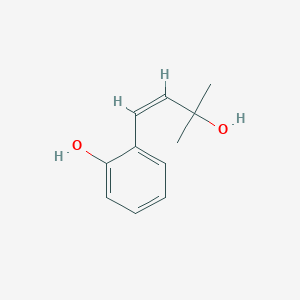
![Trisodium;4-amino-5-oxido-7-sulfo-6-[(4-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate](/img/structure/B108087.png)
